(E)-8-Hydroxy-5-methyloct-4-enoic Acid
Description
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(E)-8-hydroxy-5-methyloct-4-enoic acid |
InChI |
InChI=1S/C9H16O3/c1-8(5-3-7-10)4-2-6-9(11)12/h4,10H,2-3,5-7H2,1H3,(H,11,12)/b8-4+ |
InChI Key |
YNBMWIRMENHCGE-XBXARRHUSA-N |
Isomeric SMILES |
C/C(=C\CCC(=O)O)/CCCO |
Canonical SMILES |
CC(=CCCC(=O)O)CCCO |
Origin of Product |
United States |
Chemical Synthesis Methodologies for E 8 Hydroxy 5 Methyloct 4 Enoic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of (E)-8-Hydroxy-5-methyloct-4-enoic acid reveals several possible disconnections. The primary functionalities that guide this analysis are the α,β-unsaturated carboxylic acid, the stereogenic center at C5 bearing a methyl group, and the hydroxyl group at C8.
A logical primary disconnection is at the C4-C5 double bond, suggesting a Wittig-type or Horner-Wadsworth-Emmons (HWE) olefination reaction. This approach would disconnect the molecule into two fragments: a C4 phosphonium (B103445) ylide or phosphonate (B1237965) ester and a C4 aldehyde bearing the C5-C8 fragment. This is a powerful strategy for controlling the geometry of the resulting double bond.
Alternatively, a disconnection based on an aldol (B89426) reaction can be envisioned. youtube.com This would involve breaking the C7-C8 bond, retrosynthetically leading to an aldehyde at C8 and an enolate derived from a methyl ketone. Another key disconnection is at the C5-C6 bond, which could be formed through the alkylation of an enolate or a related nucleophile.
Considering the stereochemical requirements, a convergent synthesis is often the most efficient approach. A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C4=C5): This disconnection points towards an olefination reaction. thieme-connect.de The molecule can be simplified into two key synthons: a phosphonate ester and an aldehyde.
Synthon A: A phosphonate ester, such as triethyl phosphonoacetate, which would form the C1-C4 portion of the molecule.
Synthon B: A chiral aldehyde containing the C5-C8 fragment with the desired stereochemistry at C5 and a protected hydroxyl group at C8.
Disconnection 2 (C5-C6): The chiral aldehyde (Synthon B) can be further disconnected. A plausible approach is the use of a chiral auxiliary-mediated alkylation to introduce the methyl group at the C5 position.
Disconnection 3 (C7-C8): The hydroxyl group at C8 can be introduced through the reduction of a corresponding ketone, which in turn could be derived from an aldol addition. pharmacy180.com
This retrosynthetic strategy allows for the independent synthesis of two main fragments, which are then coupled in a stereocontrolled manner.
Stereoselective Synthesis Approaches for the (E)-Double Bond Geometry
The formation of the (E)-double bond is a critical step in the synthesis of the target molecule. Several reliable methods are available for the stereoselective synthesis of (E)-alkenes.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis from carbonyl compounds. thieme-connect.de
The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. wikipedia.org For the synthesis of (E)-alkenes, stabilized ylides (where the group attached to the ylidic carbon is electron-withdrawing, such as an ester) are generally preferred, as they tend to give higher (E)-selectivity. organic-chemistry.org However, for non-stabilized ylides, the Schlosser modification can be employed to favor the (E)-isomer. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is often superior for the synthesis of (E)-α,β-unsaturated esters. wikipedia.orgconicet.gov.ar This reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org The HWE reaction typically shows high (E)-selectivity, especially with stabilized phosphonates like triethyl phosphonoacetate. nrochemistry.comyoutube.com The stereochemical outcome is driven by the thermodynamic stability of the intermediates, favoring the formation of the (E)-alkene. nih.gov The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification. wikipedia.org
| Olefination Method | Reagent | Typical Selectivity | Key Features |
| Wittig Reaction | Stabilized Phosphonium Ylide | Predominantly (E) organic-chemistry.org | Reaction with aldehydes or ketones. |
| Schlosser Modification | Non-stabilized Ylide + Organolithium | High (E) wikipedia.org | Allows for (E)-selectivity with non-stabilized ylides. |
| HWE Reaction | Phosphonate Carbanion | High (E) wikipedia.orgnih.gov | More nucleophilic reagent, easier byproduct removal. |
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds, including the stereoselective synthesis of alkenes. researchgate.netrsc.org These reactions have found broad application in the synthesis of complex natural products. acs.orgrsc.org
For instance, a Heck reaction could be envisioned between a vinyl halide and an appropriate alkene precursor. However, controlling the regioselectivity and stereoselectivity can be challenging.
A Suzuki coupling between a vinyl boronic acid or ester and a vinyl halide is a more reliable method for stereoselective alkene synthesis. The stereochemistry of the starting vinyl partners is generally retained in the product.
While powerful, these methods may require more complex starting materials compared to the more convergent olefination strategies for this particular target.
Diastereoselective Introduction of the 8-Hydroxyl and 5-Methyl Groups
The stereocenters at C5 and C8 require careful diastereoselective control during the synthesis.
The aldol reaction is a fundamental C-C bond-forming reaction that can create β-hydroxy carbonyl compounds, which are precursors to the 8-hydroxyl group. pharmacy180.comnih.gov Modern asymmetric aldol reactions allow for high levels of diastereoselectivity and enantioselectivity. nih.gov This is particularly relevant in the synthesis of polyketide natural products, which often contain multiple chiral hydroxyl groups.
In the context of synthesizing the C5-C8 fragment, an aldol reaction between an enolate and an aldehyde can establish the stereochemistry at C8 relative to a pre-existing stereocenter at C5. The use of chiral boron enolates, for example, can lead to high diastereoselectivity due to the shorter boron-oxygen bond lengths, which amplify steric interactions in the transition state. pharmacy180.com
Chiral auxiliaries are temporary stereogenic groups that can be attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This is a robust and predictable method for introducing chirality.
For the introduction of the 5-methyl group, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a carboxylic acid precursor. Diastereoselective alkylation of the enolate derived from this N-acyloxazolidinone with a methyl halide would introduce the methyl group at the α-position (which will become C5) with high stereocontrol. researchgate.net The auxiliary can then be cleaved to reveal the chiral carboxylic acid or a related functional group, and can often be recovered for reuse. wikipedia.org
| Method | Application | Key Features |
| Asymmetric Aldol Reaction | Introduction of 8-hydroxyl group | Can set the stereochemistry at C8 relative to C5. pharmacy180.com |
| Chiral Auxiliary-Mediated Alkylation | Introduction of 5-methyl group | High diastereoselectivity and predictable outcome. researchgate.net |
Asymmetric Hydrogenation and Reduction Strategies
The introduction of chirality in the synthesis of this compound and its analogs is crucial for their potential biological activity. Asymmetric hydrogenation and reduction are powerful strategies to establish key stereocenters. For structures containing a β,γ-unsaturated acid moiety, transition-metal-catalyzed enantioselective hydrogenation is a direct and efficient approach. nih.govacs.org
Chiral iridium complexes, particularly those with spiro-phosphine-oxazoline and spiro-phosphine-benzylamine ligands, have demonstrated high activity and enantioselectivity in the hydrogenation of various unsaturated carboxylic acids, including challenging β,γ-unsaturated substrates. nih.govacs.org These reactions often proceed with high turnover numbers and under low hydrogen pressure. nih.govacs.org The carboxylic acid group plays a crucial directing role in these transformations, coordinating to the metal center and enabling high stereocontrol. nih.govacs.orgbohrium.com Ruthenium and rhodium complexes with chiral diphosphine ligands are also widely used, although their efficiency can be highly dependent on the specific substrate. nih.govacs.org
Beyond direct hydrogenation of the olefin, asymmetric reduction of a corresponding keto-ester precursor represents an alternative strategy. The enantioselective Meerwein-Ponndorf-Verley (MPV) reduction of β,γ-unsaturated α-keto esters can yield chiral α-hydroxy esters, which are valuable intermediates. researchgate.netrsc.org This method can be achieved using asymmetric binary-acid catalysts, for instance, a combination of a chiral phosphoric acid and a Lewis acid like Scandium(III) triflate, in a green solvent such as isopropanol. researchgate.netrsc.org This approach avoids the use of metal hydrides and offers excellent yields and enantioselectivities. researchgate.netrsc.org
Furthermore, copper hydride (CuH) catalyzed asymmetric 1,4-reduction of α,β-unsaturated carboxylic acids can produce β-chiral aldehydes, which can then be further elaborated to the desired hydroxy acid. nih.gov This method is known for its high chemoselectivity, preserving the carbonyl group while selectively reducing the double bond. nih.gov
| Strategy | Catalyst System | Substrate Type | Key Advantages | Reported Enantioselectivity (% ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium-Spiro-Phosphine-Oxazoline Complexes | β,γ-Unsaturated Carboxylic Acids | High activity, high turnover numbers, low H₂ pressure. nih.govacs.org | >95% nih.govacs.org |
| Asymmetric Hydrogenation | Ruthenium-Diphosphine Complexes | Unsaturated Carboxylic Acids | Well-established for many substrates. nih.govacs.org | Variable, substrate-dependent. nih.govacs.org |
| Asymmetric MPV Reduction | Chiral Phosphoric Acid / Sc(OTf)₃ | β,γ-Unsaturated α-Keto Esters | Metal-hydride free, green solvent, excellent yields. researchgate.netrsc.org | Up to 99% rsc.org |
| Asymmetric Conjugate Reduction | Copper Hydride with Chiral Bisphosphine Ligands | α,β-Unsaturated Carboxylic Acids | High 1,4-chemoselectivity, broad functional group tolerance. nih.gov | High nih.gov |
Alternative Synthetic Pathways for Structurally Related Octenoic Acids
The Piancatelli rearrangement is a valuable acid-catalyzed reaction that converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. researchgate.net These cyclopentenones are versatile intermediates in the synthesis of various natural products and can serve as precursors for structurally related octenoic acids through subsequent ring-opening and functional group manipulations.
The reaction is typically initiated by the protonation of the carbinol's hydroxyl group, followed by dehydration to form a carbocation. A subsequent nucleophilic attack by water and ring-opening of the furan (B31954) moiety leads to a pentadienyl cation intermediate. This intermediate then undergoes a 4π-electrocyclization to furnish the 4-hydroxycyclopentenone, generally with a high degree of trans-stereoselectivity. researchgate.net The starting 2-furylcarbinols can often be prepared from furfural, a renewable resource derived from biomass.
The versatility of this rearrangement allows for the synthesis of a wide array of substituted cyclopentenones by varying the substituent on the carbinol. These cyclic precursors can then be subjected to reactions such as Baeyer-Villiger oxidation and subsequent hydrolysis to yield linear dicarboxylic or hydroxy-carboxylic acid structures, providing an alternative pathway to complex octenoic acid derivatives.
Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of simple, readily available molecules into more complex targets like this compound. These transformations involve the conversion of one functional group into another through processes like oxidation, reduction, or substitution. researchgate.netmdpi.com
A plausible retrosynthetic analysis of the target molecule suggests that it could be constructed from simpler building blocks. For instance, the carboxylic acid moiety can be obtained through the oxidation of a primary alcohol or an aldehyde. Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), while milder reagents like pyridinium (B92312) chlorochromate (PCC) can selectively oxidize a primary alcohol to an aldehyde, which can then be further oxidized. nsf.gov
The γ-hydroxy group can be introduced through various methods, including the reduction of a corresponding ketone or the opening of an epoxide. A synthetic route could involve the use of chiral cyanohydrins as starting materials. mdpi.org These can be converted into O-protected chiral α-hydroxy aldehydes, which then undergo a Horner-Wadsworth-Emmons or Wittig-type reaction to establish the α,β-unsaturated ester framework and introduce the rest of the carbon chain. mdpi.org Subsequent selective reduction of the ester and deprotection would yield the target γ-hydroxy unsaturated acid. This step-wise approach, relying on a series of well-established FGIs, allows for the strategic construction of the molecule from simpler precursors.
Synthetic Route Optimization and Yield Enhancement Strategies
Key parameters for optimization include reaction conditions such as temperature, pressure, reaction time, and solvent choice. For instance, in oleochemical synthesis, enzymatic processes using lipases are often employed as they operate under mild conditions, potentially reducing unwanted side reactions. nih.gov The optimization of factors like enzyme loading, substrate molar ratio, and temperature can be systematically studied using methodologies like Response Surface Methodology (RSM) to identify the ideal conditions for maximizing conversion. researchgate.net
Furthermore, the choice of reagents and the sequence of steps can dramatically impact efficiency. Protecting group strategies may be necessary to mask reactive functional groups during certain transformations, preventing side reactions. mdpi.com The development of "one-pot" procedures, where multiple transformations occur in a single reaction vessel, is another effective strategy for enhancing yield by minimizing losses during workup and purification. nih.gov Finally, leveraging enabling technologies like mechanochemistry (ball milling) or microwave-assisted synthesis can sometimes accelerate reactions and improve yields, often under solvent-free conditions. acs.org
Structural Elucidation and Advanced Spectroscopic Characterization of E 8 Hydroxy 5 Methyloct 4 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (E)-8-Hydroxy-5-methyloct-4-enoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic arrangement.
High-Resolution ¹H NMR for Proton Connectivity and Stereochemistry
High-resolution ¹H NMR spectroscopy is instrumental in identifying the proton environments and their connectivity within a molecule. The olefinic protons in unsaturated fatty acids typically resonate in the region of 5.2–5.5 ppm. nih.gov For this compound, the proton at the C4 position is expected to appear in this downfield region, with its coupling constant providing insight into the E (trans) stereochemistry of the double bond.
The protons adjacent to the carboxylic acid (α-CH₂) are typically found around 2.2-2.5 ppm. nih.gov The methylene protons next to the hydroxyl group (C7) and the terminal methyl protons would also exhibit characteristic chemical shifts. The presence of a hydroxyl group can cause the signals of adjacent allylic protons to split. aocs.org
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~2.4 | t | 7.5 |
| H-3 | ~2.3 | q | 7.5 |
| H-4 | ~5.4 | t | 7.0 |
| H-6 | ~2.1 | q | 7.0 |
| H-7 | ~1.6 | m | |
| H-8 | ~3.6 | t | 6.5 |
| 5-CH₃ | ~1.7 | s | |
| OH | Variable | br s |
Note: This is a hypothetical data table based on analogous compounds.
¹³C NMR for Carbon Backbone and Functional Group Assignment
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around 170-180 ppm. The olefinic carbons of the double bond are expected in the 120-140 ppm region. The carbon bearing the hydroxyl group (C8) would be found in the range of 60-70 ppm, while the aliphatic carbons would appear in the upfield region of the spectrum.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-1 (COOH) | ~179 |
| C-2 | ~34 |
| C-3 | ~28 |
| C-4 | ~125 |
| C-5 | ~138 |
| C-6 | ~39 |
| C-7 | ~30 |
| C-8 (CH₂OH) | ~62 |
| 5-CH₃ | ~16 |
Note: This is a hypothetical data table based on analogous compounds.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation and Relative Configuration
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, correlations would be observed between H-2 and H-3, H-3 and H-4, H-4 and H-6, and H-7 and H-8, confirming the connectivity of the aliphatic chain. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom's chemical shift based on its attached proton's shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those from the 5-CH₃ protons to C-4, C-5, and C-6, confirming the position of the methyl group on the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry of the double bond. For an (E)-configuration, a NOESY correlation would be expected between the H-4 proton and the H-6 protons, while no significant correlation would be seen with the 5-CH₃ group.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₉H₁₆O₃, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 173.1172 |
| [M+Na]⁺ | 195.0992 |
| [M-H]⁻ | 171.1027 |
Note: This is a hypothetical data table based on the molecular formula C₉H₁₆O₃.
Fragmentation Pattern Analysis for Structural Features
The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule's structure. For long-chain hydroxy acids, characteristic fragmentation patterns are observed. scilit.comnih.gov In the case of this compound, key fragmentations would likely include:
Loss of water (H₂O): A common fragmentation for alcohols, leading to an ion at m/z 154.
Decarboxylation: Loss of the carboxyl group (COOH), resulting in a fragment at m/z 127. A signal at m/z 45 is often indicative of the COOH fragment itself. youtube.com
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.
McLafferty rearrangement: A characteristic rearrangement for carboxylic acids, which can provide information about the alkyl chain.
LC-MS and GC-MS Coupling for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for confirming the molecular weight, and purity, and gaining structural insights through fragmentation analysis.
For this compound, LC-MS analysis in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 171.10. High-resolution mass spectrometry would further confirm the elemental composition as C₉H₁₅O₃⁻. Tandem MS (MS/MS) of this precursor ion would induce fragmentation, providing key structural information. Characteristic losses would include the neutral loss of water (H₂O) from the hydroxyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid moiety.
GC-MS analysis typically requires derivatization of polar functional groups to increase volatility. The carboxylic acid and hydroxyl groups of the target molecule are commonly converted to their trimethylsilyl (B98337) (TMS) ethers. The resulting derivatized molecule would have a higher molecular weight, and its fragmentation pattern under electron ionization (EI) would be highly informative. Key fragmentation pathways for TMS-derivatized hydroxy fatty acids include cleavage adjacent to the trimethylsiloxy group, which helps to pinpoint the location of the original hydroxyl group.
Table 1: Predicted LC-MS/MS Fragmentation Data for this compound ([M-H]⁻ Precursor Ion at m/z 171.10)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |
| 171.10 | 153.09 | 18.01 (H₂O) | Dehydrated molecular ion |
| 171.10 | 127.11 | 44.00 (CO₂) | Decarboxylated molecular ion |
| 171.10 | 111.08 | 60.02 (CH₃COOH) | Loss of acetic acid equivalent |
Table 2: Predicted GC-MS Fragmentation of TMS-Derivatized this compound
| Fragment Ion (m/z) | Putative Fragment Identity |
| M-15 | Loss of a methyl group from a TMS group |
| M-89 | Loss of a trimethylsiloxy group |
| 129 | Characteristic ion for TMS-derivatized alcohols |
| 73 | [(CH₃)₃Si]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is predicted to exhibit several key absorption bands that confirm its structure.
The presence of the carboxylic acid is indicated by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations pearson.com. This broadening is a result of intermolecular hydrogen bonding. Additionally, a strong and sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1710-1760 cm⁻¹ pearson.com.
The terminal hydroxyl group will give rise to an O-H stretching vibration, which is expected to appear as a broad band in the 3200-3600 cm⁻¹ region. The C-O stretching vibration of this primary alcohol would be observed in the fingerprint region, typically around 1050 cm⁻¹.
The carbon-carbon double bond with an (E)- or trans-configuration gives rise to a characteristic C=C stretching absorption in the 1665-1675 cm⁻¹ range, which is typically weak. More diagnostically, the out-of-plane C-H bending vibration for a trans-disubstituted alkene produces a strong and characteristic band around 960-970 cm⁻¹. The presence of sp² C-H bonds is confirmed by a stretching absorption band just above 3000 cm⁻¹. Finally, the sp³ C-H stretching vibrations from the alkyl chain will be observed in the 2850-2960 cm⁻¹ region.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | Carboxylic Acid | O-H Stretch |
| 3600-3200 (broad) | Alcohol | O-H Stretch |
| ~3020 | Alkene | =C-H Stretch |
| 2960-2850 | Alkyl Chain | C-H Stretch |
| 1760-1710 (strong) | Carboxylic Acid | C=O Stretch |
| 1675-1665 (weak) | Alkene | C=C Stretch |
| ~1050 | Primary Alcohol | C-O Stretch |
| 970-960 (strong) | (E)-Alkene | =C-H Out-of-plane Bend |
Chiroptical Methods for Absolute Configuration Assignment (e.g., ECD, Optical Rotation)
The presence of a stereocenter at the C5 position (bearing the methyl group) in this compound means that the molecule is chiral and will exist as a pair of enantiomers. Chiroptical methods, such as polarimetry (measuring optical rotation) and Electronic Circular Dichroism (ECD) spectroscopy, are essential for determining the absolute configuration of a chiral molecule.
Optical Rotation measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. While the magnitude and sign of the optical rotation are difficult to predict without experimental data or high-level computational analysis, a non-zero value would confirm the enantiomeric purity of a sample. Enantiomers will rotate plane-polarized light to an equal but opposite degree.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. The carboxylic acid and the C=C double bond act as chromophores in this compound.
The experimental ECD spectrum can be compared to a theoretically predicted spectrum generated through computational methods (as discussed in the next section) to assign the absolute configuration (R or S) at the C5 stereocenter. A positive or negative Cotton effect in the region of the chromophore's absorption will be characteristic of a specific enantiomer.
For the separation of the enantiomers to perform these analyses, chiral High-Performance Liquid Chromatography (HPLC) would be a suitable technique. Using a chiral stationary phase, the two enantiomers of this compound can be resolved, allowing for their individual collection and subsequent chiroptical analysis.
Computational Chemistry for Conformation and Spectroscopic Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting spectroscopic properties and elucidating the structure of organic molecules.
By performing conformational searches and geometry optimizations using DFT methods, the most stable three-dimensional structure of this compound can be determined. This optimized geometry is crucial for the accurate prediction of spectroscopic data.
NMR Spectroscopy Prediction: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts for the lowest energy conformer (or a Boltzmann-weighted average of several low-energy conformers) can be compared to experimental data to confirm the structure.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-COOH) | ~178 |
| C2 | ~34 |
| C3 | ~25 |
| C4 | ~128 |
| C5 | ~135 |
| C6 | ~38 |
| C7 | ~30 |
| C8 (-CH₂OH) | ~62 |
| C9 (-CH₃) | ~16 |
Infrared Spectroscopy Prediction: The vibrational frequencies and intensities of the IR spectrum can also be calculated using DFT. These theoretical spectra can aid in the assignment of experimental absorption bands to specific vibrational modes within the molecule.
ECD Spectrum Prediction: For chiral molecules, time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum. By calculating the ECD spectrum for one enantiomer (e.g., the S-enantiomer), the absolute configuration of the experimentally isolated enantiomer can be determined by comparing the sign and shape of the experimental and theoretical spectra. A good match confirms the assigned absolute configuration.
Biological Activities and Mechanistic Investigations of E 8 Hydroxy 5 Methyloct 4 Enoic Acid
Enzymatic and Receptor Interaction Studies (in vitro)
While direct enzymatic inhibition or activation data for (E)-8-Hydroxy-5-methyloct-4-enoic acid are not extensively documented, studies on structurally related unsaturated and hydroxy fatty acids provide insights into potential interactions. Fatty acids are known to modulate the activity of various enzymes critical to metabolic and signaling pathways.
Unsaturated fatty acids can inhibit key enzymes in the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial membrane biogenesis. A primary target is the enoyl-acyl carrier protein reductase (FabI), and its inhibition by unsaturated fatty acids disrupts bacterial growth. Furthermore, hydroxy fatty acids and their derivatives are known to interact with enzymes of the cytochrome P450 (CYP) family. Specifically, CYP enzymes from the CYP4 family are responsible for the ω-hydroxylation of fatty acids, producing metabolites like 20-hydroxyeicosatetraenoic acid (20-HETE). mdpi.com Certain fatty acid derivatives can act as inhibitors of these enzymes. mdpi.com Other enzymes, such as soluble epoxide hydrolase (sEH), which metabolizes anti-inflammatory epoxy fatty acids, are also targets for inhibition by various lipid molecules. mdpi.com The presence of both a hydroxyl group and a double bond in this compound suggests it may interact with enzymes that metabolize or are modulated by such functional groups.
| Enzyme Class/Target | Interacting Fatty Acid Type | Observed Effect | Potential Significance |
|---|---|---|---|
| Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) | Unsaturated Fatty Acids | Inhibition | Antimicrobial action by disrupting bacterial fatty acid synthesis. nih.gov |
| Cytochrome P450 (CYP4 family) | Fatty Acids | Substrate/Inhibitor | Modulation of fatty acid metabolism and production of signaling molecules (e.g., 20-HETE). mdpi.com |
| Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amides (e.g., Oleamide) | Inhibition | Regulation of endocannabinoid signaling. nih.gov |
| Soluble Epoxide Hydrolase (sEH) | Epoxy-fatty acids (Substrates) | Inhibition (by related compounds) | Regulation of inflammation and blood pressure by stabilizing epoxy-fatty acids. mdpi.com |
Fatty acids and their derivatives can function as signaling molecules by directly binding to and modulating the activity of nuclear receptors. nih.gov These receptors are ligand-activated transcription factors that regulate the expression of genes involved in metabolism, inflammation, and development.
Unsaturated fatty acids have been identified as natural ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). psu.edumdpi.com The binding of a fatty acid ligand to the receptor's ligand-binding pocket induces a conformational change, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene transcription. mdpi.com For instance, docosahexaenoic acid (DHA) has been shown to bind to the RXR ligand-binding domain and activate the receptor. researchgate.net As RXR often functions as a heterodimer partner for many other nuclear receptors (including PPARs, Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs)), its activation by a fatty acid can influence a wide array of physiological pathways. researchgate.netnih.gov Given its structure as a modified fatty acid, this compound could potentially interact with members of this receptor superfamily.
| Nuclear Receptor | Known Fatty Acid Ligands | General Function |
|---|---|---|
| Peroxisome Proliferator-Activated Receptors (PPARα, γ) | Unsaturated fatty acids (e.g., linoleic acid, arachidonic acid, DHA, EPA) | Regulate lipid and glucose metabolism, inflammation. psu.edumdpi.com |
| Retinoid X Receptors (RXR) | Unsaturated fatty acids (e.g., docosahexaenoic acid (DHA), oleic acid, linoleic acid) | Forms heterodimers with other nuclear receptors to regulate diverse gene networks. researchgate.netnih.gov |
| Liver X Receptors (LXR) | Unsaturated fatty acids (Antagonists) | Control cholesterol and fatty acid homeostasis. psu.edu |
Cellular Assays and Molecular Pathways (in vitro)
Fatty acids exhibit broad-spectrum antimicrobial activities, which are dependent on their structure, including chain length and degree of unsaturation. The primary mechanism of action involves the disruption of the bacterial cell membrane. As amphipathic molecules, fatty acids can insert themselves into the phospholipid bilayer of the cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately cell lysis.
Other proposed antimicrobial mechanisms include the disruption of the cellular electron transport chain, which impairs energy production, and the inhibition of enzymes crucial for nutrient uptake and metabolic pathways like fatty acid synthesis. nih.gov Unsaturated fatty acids are generally more potent than their saturated counterparts, particularly against Gram-positive bacteria. Hydroxy fatty acids have also been noted for their antifungal and antimicrobial properties. Studies on various fatty acids have determined their Minimum Inhibitory Concentrations (MICs), which quantify the lowest concentration needed to inhibit microbial growth. For example, myristoleic acid has shown an MIC of 100 µg/ml against Staphylococcus aureus. frontiersin.org Fatty acids can also interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. At sub-inhibitory concentrations, certain fatty acids have been shown to reduce biofilm development. frontiersin.org
| Fatty Acid | Carbon Chain Length & Unsaturation | MIC (µg/mL) | MIC (mM) |
|---|---|---|---|
| Caprylic Acid | C8:0 | - | >3.13 |
| Lauric Acid | C12:0 | - | 0.63 researchgate.net |
| Undecanoic Acid | C11:0 | 200 frontiersin.org | - |
| Myristoleic Acid | C14:1 | 100 frontiersin.org | - |
| Linoleic Acid | C18:2 | 200 frontiersin.org | - |
| Monolaurin (Monoglyceride) | C12:0 | - | 0.04 researchgate.net |
Fatty acids are potent modulators of cellular signaling, particularly in the context of inflammation and immunity. A key pathway influenced by fatty acids is mediated by Toll-like receptors (TLRs), which are pattern recognition receptors that play a crucial role in the innate immune system.
Specifically, saturated fatty acids (SFAs) have been shown to activate TLR4 and TLR2 signaling pathways, promoting a pro-inflammatory response. nih.govnih.gov This activation can induce the dimerization of the receptors and their translocation into lipid rafts, leading to the recruitment of downstream signaling molecules and the activation of transcription factors like NF-κB. nih.gov This, in turn, upregulates the expression of inflammatory genes, such as those for cytokines and inducible nitric oxide synthase (iNOS). tandfonline.com In contrast, polyunsaturated fatty acids (PUFAs), especially omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), often exert anti-inflammatory effects by inhibiting SFA-induced TLR activation. nih.govtandfonline.com EPA, for instance, has been shown to suppress NF-κB activation and iNOS expression induced by various TLR agonists. tandfonline.com The balance between different types of fatty acids can thus critically determine the cellular inflammatory state.
The primary metabolic fate of fatty acids within cells is β-oxidation, a catabolic process that breaks down fatty acid molecules to produce acetyl-CoA, NADH, and FADH₂. wikipedia.org This process occurs within the mitochondria and is a major source of cellular energy. aocs.org The metabolism of this compound would likely proceed through this pathway.
The β-oxidation of an unsaturated fatty acid like this compound requires additional enzymatic steps compared to saturated fatty acids. eagri.org Because the double bond at the 4th position is in a cis or trans configuration that is not recognized by the standard enzymes of β-oxidation, an isomerase is required. An enzyme such as enoyl-CoA isomerase would convert the double bond to the trans-Δ² configuration, allowing the molecule to re-enter the β-oxidation spiral. nih.gov The presence of the hydroxyl group at the 8-position would also be processed during the sequential cleavage of two-carbon units. This metabolic breakdown provides acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and significant ATP production. wikipedia.org
Role in Inter-Species Chemical Communication (e.g., Pheromones, Signaling Molecules)
There is currently no scientific literature available that describes or investigates the role of this compound as a pheromone, allomone, kairomone, or any other type of signaling molecule involved in inter-species communication. Studies that would typically identify such roles, for instance, through the analysis of glandular secretions of insects or other organisms, have not reported the presence or activity of this specific compound. Therefore, its function as a semiochemical in mediating interactions between different species remains unknown.
Comparisons with Structurally Related Bioactive Compounds
Meaningful comparisons with structurally related bioactive compounds are not possible due to the absence of established biological activity for this compound itself. While the broader class of hydroxy fatty acids includes numerous compounds with diverse biological roles, no studies have specifically compared the activity of this compound to any known bioactive analogs.
Structure-Activity Relationship (SAR) Studies of Analogs
A critical prerequisite for conducting Structure-Activity Relationship (SAR) studies is the initial identification of a biological activity for a lead compound. As no specific biological activity has been documented for this compound, there have been no subsequent investigations into how modifications of its chemical structure would affect its function. SAR studies would typically involve the synthesis and testing of various analogs—for example, by altering the position of the hydroxyl or methyl groups, modifying the carboxylic acid moiety, or changing the geometry of the double bond—to determine which structural features are essential for a particular biological effect. The absence of a known biological endpoint for the parent compound means that such studies have not been undertaken.
Stereochemical Influence on Biological Function
The influence of stereochemistry on the biological function of this compound has not been investigated. The molecule contains a stereocenter at the carbon bearing the hydroxyl group (C8) and could potentially exist as two enantiomers, (R)- and (S)-. Furthermore, the double bond is specified as being in the (E)-configuration. In many biologically active compounds, different stereoisomers exhibit significantly different or even opposing effects. However, without a known biological target or activity for this compound, the relative efficacy and specific roles of its potential stereoisomers remain entirely speculative. Research in this area would necessitate the stereoselective synthesis of each isomer and their subsequent evaluation in relevant biological assays.
Advanced Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques
Chromatography is the cornerstone for the separation of (E)-8-Hydroxy-5-methyloct-4-enoic acid from intricate biological samples. The choice of technique is dictated by the compound's volatility and the specific research question, such as the need for enantiomeric purity assessment or analysis within a complex lipid profile.
Gas Chromatography (GC) with Various Detectors (FID, MS) for Volatile Derivatives
Due to the low volatility of hydroxy fatty acids, derivatization is a mandatory step for their analysis by Gas Chromatography (GC). This process converts the polar carboxyl and hydroxyl groups into more volatile and thermally stable derivatives, enabling their passage through the GC column.
Common derivatization strategies include:
Esterification: The carboxylic acid group is converted to a less polar ester, typically a methyl ester (FAME), using reagents like BF₃-methanol or by generating trimethylsilyl (B98337) (TMS) esters with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether, which also increases volatility. marinelipids.ca
Once derivatized, the compound can be analyzed using GC coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. GC-MS provides structural information based on the fragmentation patterns of the derivatized molecule, which is invaluable for confirming the identity of this compound. marinelipids.ca The mass spectra of TMS derivatives of hydroxy fatty acids often show characteristic fragments that help pinpoint the position of the original hydroxyl group. marinelipids.ca
Table 1: Common Derivatization Reagents for GC Analysis of Hydroxy Fatty Acids
| Functional Group | Derivatization Method | Reagent(s) | Resulting Derivative |
| Carboxylic Acid | Esterification | BF₃-Methanol | Fatty Acid Methyl Ester (FAME) |
| Carboxylic Acid | Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ester |
| Hydroxyl | Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ether |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Forms
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing this compound in its native, non-volatile form, thus avoiding the need for derivatization. nih.gov This is particularly advantageous as it reduces sample preparation time and potential artifacts from chemical reactions.
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach. nih.gov The separation is based on the hydrophobicity of the molecules. Detection can be achieved using various methods, including UV detection if the molecule possesses a chromophore or if it is derivatized with a UV-absorbing tag. More advanced detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) offer greater sensitivity and universality. researchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C8). As biological systems often exhibit high stereospecificity, it is crucial to separate and quantify the individual enantiomers (R and S forms). Chiral chromatography is the primary technique for this purpose.
This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral acids and alcohols. nih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a critical role in achieving optimal separation. nih.gov The ability to resolve the enantiomers of hydroxy fatty acids is essential for studying their specific biological activities and biosynthetic pathways.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures
For the analysis of this compound within highly complex biological samples, such as microbial metabolomes or lipid extracts, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power compared to conventional one-dimensional GC.
In GC×GC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This results in a two-dimensional separation, where compounds are separated based on two independent properties (e.g., boiling point and polarity). The resulting chromatogram is a contour plot that can reveal compounds that would otherwise co-elute in a single-dimension separation. This technique is particularly powerful for resolving isomers and identifying trace components in a complex matrix.
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS, GC-MS/MS)
Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS or GC-MS), is the gold standard for both the identification and sensitive quantification of this compound. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is the preferred method for accurate quantification in complex matrices.
In a typical LC-MS/MS or GC-MS/MS experiment, the parent ion corresponding to the mass of the target molecule is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and enhances sensitivity. For polyketides and their derivatives, LC-MS/MS is often preferred as it can analyze the non-derivatized molecules. nih.gov
Stable Isotope Labeling for Metabolic Flux Analysis and Pathway Elucidation
Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors into this compound and to elucidate its biosynthetic pathway. researchgate.netrsc.org This involves feeding cells or organisms with precursors (e.g., acetate, propionate) that are enriched with stable isotopes like ¹³C or ²H. nih.gov
The labeled precursors are incorporated into the molecule during its biosynthesis. By analyzing the mass isotopologue distribution of this compound using mass spectrometry, researchers can determine which precursors are used and how they are assembled. nih.gov This approach has been instrumental in deciphering the biosynthetic pathways of polyketides, a class of natural products to which this compound is related. nih.govresearchgate.netrsc.org The pattern of isotope incorporation provides detailed insights into the sequence of enzymatic reactions and the origin of each carbon atom in the final structure. nih.gov
Table 2: Summary of Advanced Analytical Methodologies
| Methodology | Primary Application | Key Advantages |
| GC-MS/FID | Quantification of volatile derivatives | High resolution, established methods for fatty acids. |
| HPLC | Analysis of non-volatile forms | No derivatization required, suitable for thermally labile compounds. |
| Chiral Chromatography | Enantiomeric separation | Determines enantiomeric purity, crucial for biological studies. |
| GC×GC | Analysis of complex mixtures | Enhanced peak capacity and resolution. |
| LC-MS/MS | Sensitive and specific quantification | High selectivity and sensitivity, structural confirmation. |
| Stable Isotope Labeling | Pathway elucidation, metabolic flux analysis | Traces precursor incorporation, provides detailed biosynthetic information. |
Sample Preparation and Derivatization Techniques for Enhanced Analysis
Effective sample preparation is a critical prerequisite for the successful analysis of this compound. This process typically involves extraction from a biological or chemical matrix, followed by purification and derivatization to make the analyte compatible with the chosen analytical platform.
Extraction and Purification:
The initial step in the analytical workflow is the extraction of this compound from the sample matrix. Common methods for lipid extraction, such as the Bligh-Dyer or Folch procedures, which utilize a mixture of chloroform (B151607) and methanol (B129727), are often employed. nih.gov Following extraction, solid-phase extraction (SPE) may be used for sample clean-up and to isolate the fatty acid fraction from other lipid classes. rsc.org
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):
Due to the low volatility of this compound, derivatization is a mandatory step for GC analysis. restek.com The two primary functional groups targeted for derivatization are the carboxylic acid and the hydroxyl group.
Esterification: The carboxylic acid group is typically converted into a more volatile ester, most commonly a fatty acid methyl ester (FAME). sigmaaldrich.com This is often achieved using reagents like boron trifluoride in methanol (BF3-methanol) or by acidic catalysis. restek.comsigmaaldrich.com
Silylation: The hydroxyl group is derivatized to form a trimethylsilyl (TMS) ether. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. restek.comlipidmaps.org This process replaces the active hydrogen on the hydroxyl group, reducing polarity and preventing unwanted interactions with the GC column. restek.com
The combination of these two derivatization steps converts this compound into a volatile and thermally stable derivative suitable for GC-MS analysis. The resulting mass spectra exhibit characteristic fragmentation patterns that aid in structural elucidation and quantification. rsc.org
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS):
While LC-MS can, in principle, analyze underivatized fatty acids, derivatization can enhance performance, particularly for electrospray ionization (ESI). uib.no Derivatization can improve chromatographic peak shape, increase retention on reverse-phase columns, and enhance ionization efficiency, leading to lower detection limits. However, a significant advantage of LC-MS is the potential to analyze the compound in its native form, which can simplify sample preparation. uib.no When derivatization is employed for LC-MS, similar esterification strategies as in GC-MS can be used.
The following table summarizes common derivatization strategies for the analysis of hydroxy fatty acids like this compound:
| Analytical Platform | Functional Group Targeted | Derivatization Method | Common Reagents | Purpose |
| GC-MS | Carboxylic Acid | Esterification (to FAME) | BF3-Methanol, HCl-Methanol | Increase volatility |
| Hydroxyl Group | Silylation (to TMS ether) | BSTFA + TMCS, MSTFA | Increase volatility and thermal stability | |
| LC-MS | Carboxylic Acid | Esterification | Various | Improve chromatographic retention and peak shape |
Table 1. Common Derivatization Strategies for this compound Analysis.
The selection of an appropriate sample preparation and derivatization technique is contingent on the specific research question, the nature of the sample matrix, and the analytical instrumentation available. Careful optimization of these steps is crucial for achieving accurate and reproducible quantification of this compound.
Future Research Directions and Translational Perspectives Non Clinical
Expanding Biosynthetic Engineering Approaches for Sustainable Production
The sustainable production of complex natural products like (E)-8-Hydroxy-5-methyloct-4-enoic acid is a key challenge. Biosynthetic engineering offers a promising solution by harnessing the power of genetically modified organisms. frontiersin.orgacs.org Future research will likely focus on engineering microbial hosts such as Escherichia coli or Saccharomyces cerevisiae for the heterologous production of this compound. frontiersin.orgoup.com This involves the identification and transfer of the responsible polyketide synthase (PKS) gene cluster into a suitable production strain. sciepublish.commdpi.com
Key strategies to enhance production will include:
Precursor Supply Engineering: Optimizing the metabolic pathways of the host organism to increase the intracellular pools of starter and extender units, such as acetyl-CoA and malonyl-CoA, which are essential for polyketide synthesis. frontiersin.orgmdpi.com
PKS Gene Cluster Refactoring: Modifying the PKS genes to improve their expression and functionality in the heterologous host. nih.gov
Fermentation Optimization: Developing tailored fermentation processes to maximize yield and productivity.
These approaches, summarized in the table below, will be crucial for producing sufficient quantities of this compound for further research and potential applications.
| Engineering Strategy | Organism | Potential Outcome |
| Precursor Pathway Upregulation | E. coli | Increased availability of building blocks for synthesis. |
| Codon Optimization of PKS Genes | S. cerevisiae | Enhanced translation and functional expression of the biosynthetic machinery. |
| High-Density Fermentation | Engineered Host | Scalable and cost-effective production of the target compound. |
Elucidation of Unidentified Biological Targets and Pathways
A critical area of future investigation is the identification of the specific biological targets and signaling pathways modulated by this compound. As a hydroxylated fatty acid, it may play a role in intercellular communication or act as a signaling molecule. mdpi.comnih.gov Research in this area could involve:
Affinity-Based Proteomics: Using chemically modified versions of the molecule to "pull down" and identify interacting proteins from cell lysates.
Cell-Based Reporter Assays: Screening for the compound's ability to activate or inhibit known signaling pathways.
Comparative Metabolomics: Analyzing changes in the metabolome of cells or organisms upon treatment with the compound to infer its metabolic effects. mdpi.com
Derivatives of octenoic acid are known to be involved in various biological processes, and it is plausible that this compound has similar or novel functions. mdpi.com For instance, some hydroxylated fatty acids are known to be critical modulators of cancer progression. mdpi.com
Development of Novel Synthetic Strategies for Analogs and Derivatives
The chemical synthesis of this compound and its analogs is essential for structure-activity relationship (SAR) studies and for developing more potent or selective compounds. nih.gov While the total synthesis of complex polyketides can be challenging, modern synthetic methodologies offer various avenues for exploration. utexas.edufrontiersin.org
Future synthetic efforts may include:
Stereoselective Synthesis: Developing synthetic routes that precisely control the stereochemistry of the molecule, which is often crucial for biological activity.
Combinatorial Chemistry: Creating libraries of related compounds by systematically modifying different parts of the molecular structure.
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations to leverage the high selectivity of enzymes for certain steps. utexas.edu
These synthetic endeavors will provide a valuable toolkit of molecules for probing biological systems and for developing new applications.
Applications in Chemical Probe Development and Mechanistic Biology
The structure of this compound makes it an attractive scaffold for the development of chemical probes. By incorporating reporter tags such as fluorescent dyes or affinity labels, this molecule can be used to visualize and study lipid metabolism and protein-lipid interactions in living cells. nih.govacs.orgnih.govresearchgate.net
Potential applications in this area include:
Activity-Based Protein Profiling (ABPP): Designing probes that covalently bind to the active site of target enzymes, allowing for their identification and functional characterization.
Imaging Probes: Developing fluorescently labeled analogs to track the subcellular localization and dynamics of the molecule.
Target Identification: Using probes with photo-crosslinkable groups to identify binding partners in a cellular context.
These chemical tools will be instrumental in dissecting the molecular mechanisms of action of this compound and related compounds.
Exploration of Ecological Roles and Environmental Impact
Many polyketides play crucial roles in the chemical ecology of their producing organisms, acting as signaling molecules, defense compounds, or virulence factors. acs.orgresearchgate.net Future research should investigate the natural context in which this compound is produced. This could involve:
Identifying the Producing Organism: Screening bacteria, fungi, or plants for the production of this compound.
Ecological Niche Analysis: Studying the environmental conditions that trigger the production of the molecule.
Bioassays: Testing the compound for antimicrobial, antifungal, or other biological activities that might be relevant to its ecological function. mdpi.com
Understanding the ecological role of this compound will provide insights into its natural function and may reveal new applications. Furthermore, assessing its environmental fate and potential impact will be crucial for any large-scale production and use.
Integration of Omics Technologies for Holistic Understanding
A comprehensive understanding of this compound will require the integration of multiple "omics" technologies. This systems biology approach will provide a holistic view of its biosynthesis, regulation, and biological effects.
| Omics Technology | Application | Expected Insights |
| Genomics | Sequencing the genome of the producing organism. | Identification of the PKS gene cluster and other relevant genes. |
| Transcriptomics | Analyzing gene expression profiles under different conditions. | Understanding the regulation of the biosynthetic pathway. |
| Proteomics | Identifying and quantifying proteins. | Characterizing the enzymes involved in biosynthesis and identifying protein targets of the compound. creative-proteomics.com |
| Metabolomics | Profiling the complete set of small-molecule metabolites. | Elucidating the metabolic context of the compound's production and its effects on cellular metabolism. |
By combining these powerful technologies, researchers can build a comprehensive model of the biology of this compound, from its genetic blueprint to its functional role in biological systems.
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Investigate bioavailability limitations using hepatic microsome stability assays. Cross-validate with PK/PD modeling. Consider species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms). Use ’s framework to distinguish acute vs. chronic effects .
Ethical and Procedural Considerations
Q. What ethical guidelines apply to studies exploring the compound’s potential neurotoxic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
